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Compound of Interest

Compound Name: Ethylphosphonothioic dichloride

CAS No.: 993-43-1

Cat. No.: B1605737

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Ethylphosphonothioic dichloride (C₂H₅P(S)Cl₂), a key organophosphorus intermediate.

Designed for researchers, scientists, and professionals in drug development and chemical

synthesis, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics of this compound, offering insights into its

structural elucidation and analytical characterization.

Introduction
Ethylphosphonothioic dichloride (CAS No. 993-43-1) is a reactive organophosphorus

compound containing a chiral phosphorus center. Its structure, featuring a direct carbon-

phosphorus bond, a thiophosphoryl group (P=S), and two labile chlorine atoms, makes it a

versatile precursor in the synthesis of a wide array of organophosphorus compounds, including

pesticides, flame retardants, and pharmaceutical intermediates. A thorough understanding of its

spectroscopic properties is paramount for reaction monitoring, quality control, and the

unambiguous identification of its derivatives. This guide provides a detailed analysis of its
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NMR, IR, and MS data, grounded in established spectroscopic principles and supported by

experimental and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of

Ethylphosphonothioic dichloride, providing detailed information about the hydrogen, carbon,

and phosphorus environments within the molecule.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Due to its reactivity with water, all sample manipulations must be

conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous deuterated

solvents.[1] Chloroform-d (CDCl₃) is a suitable solvent for this purpose. A concentration of 10-

20 mg/mL is typically sufficient for obtaining high-quality spectra.

Instrumentation:

¹H and ¹³C NMR: A standard NMR spectrometer operating at a frequency of 300-500 MHz for

protons is recommended.

³¹P NMR: A multinuclear probe is required. Phosphorus-31 NMR spectra are typically

acquired at a frequency corresponding to the proton frequency of the spectrometer (e.g.,

121.5 MHz on a 300 MHz instrument).

Acquisition Parameters (Typical):

¹H NMR:

Pulse Angle: 30-45°

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

¹³C NMR:

Pulse Program: Proton-decoupled (e.g., zgpg30)
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Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more, depending on concentration.

³¹P NMR:

Pulse Program: Proton-decoupled

Relaxation Delay: 2-5 seconds

Number of Scans: 128-512

Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced to the residual solvent peak

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). For ³¹P NMR, an external standard of

85% phosphoric acid (H₃PO₄) is used, with its chemical shift set to 0 ppm.[2]

Predicted NMR Data and Interpretation
Due to the limited availability of public experimental NMR spectra for Ethylphosphonothioic
dichloride, the following data is based on established chemical shift prediction algorithms and

analysis of analogous compounds.

Table 1: Predicted NMR Data for Ethylphosphonothioic Dichloride

Nucleus
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H ~1.3 - 1.5
Triplet of

doublets (td)

³JHH ≈ 7.5, ³JPH

≈ 20
-CH₃

~2.5 - 2.8
Quartet of

doublets (qd)

³JHH ≈ 7.5, ²JPH

≈ 15
-CH₂-P

¹³C ~10 - 15 Doublet ²JPC ≈ 5 -CH₃

~35 - 45 Doublet ¹JPC ≈ 80-90 -CH₂-P

³¹P ~90 - 100
Singlet (proton-

decoupled)
- P=S
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¹H NMR Spectrum Analysis: The proton NMR spectrum is expected to show two distinct

multiplets corresponding to the ethyl group.

The methyl protons (-CH₃) would appear as a triplet of doublets. The triplet arises from

coupling to the adjacent methylene protons (³JHH), and the doublet is due to the three-bond

coupling with the phosphorus atom (³JPH).

The methylene protons (-CH₂-P) are directly attached to the chiral phosphorus center,

making them diastereotopic. They would likely appear as a complex multiplet, predicted here

as a quartet of doublets, resulting from coupling to the methyl protons (³JHH) and the

stronger two-bond coupling to the phosphorus atom (²JPH). The downfield shift compared to

a typical ethyl group is due to the electron-withdrawing effect of the P(S)Cl₂ moiety.

¹³C NMR Spectrum Analysis: The proton-decoupled ¹³C NMR spectrum is expected to show

two signals, both split into doublets due to coupling with the phosphorus atom.

The methyl carbon (-CH₃) signal will be a doublet due to a two-bond coupling with

phosphorus (²JPC).

The methylene carbon (-CH₂-P) will also be a doublet, but with a much larger one-bond

coupling constant (¹JPC), a characteristic feature of directly bonded carbon-phosphorus

systems.

³¹P NMR Spectrum Analysis: The proton-decoupled ³¹P NMR spectrum is expected to exhibit a

single resonance. The chemical shift in the range of +90 to +100 ppm is characteristic for

phosphonothioic dichlorides.[3] This downfield shift, relative to phosphoric acid, is indicative of

the phosphorus atom being in a +5 oxidation state and bonded to sulfur and chlorine atoms.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of Ethylphosphonothioic dichloride is characterized by

absorptions corresponding to the vibrations of its constituent bonds.

Experimental Protocol: IR Data Acquisition
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Sample Preparation: A thin liquid film of the neat compound between two potassium bromide

(KBr) or sodium chloride (NaCl) plates is the most common method for acquiring the IR

spectrum of a liquid sample. The moisture-sensitive nature of the compound necessitates rapid

sample preparation in a dry environment.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Experimental IR Data and Interpretation
The following vibrational assignments are based on the experimental data reported by Durig, J.

R., & Hizer, T. J. (1987) in the Journal of Raman Spectroscopy.[4]

Table 2: Key Infrared Absorption Bands for Ethylphosphonothioic Dichloride
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Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~2980 - 2880 Medium-Strong

C-H stretching (asymmetric

and symmetric) of -CH₃ and -

CH₂-

~1450 Medium
C-H bending (scissoring) of -

CH₂-

~1380 Medium
C-H bending (symmetric) of -

CH₃

~1040 Strong P-C stretching

~750 Very Strong
P=S stretching

(thiophosphoryl)

~500 - 600 Strong
P-Cl stretching (asymmetric

and symmetric)

Interpretation of Key Vibrations:

C-H Stretching: The absorptions in the 2880-2980 cm⁻¹ region are characteristic of the alkyl

C-H bonds.

P=S Stretching: The strong absorption around 750 cm⁻¹ is a key diagnostic peak for the

thiophosphoryl group. The exact position can be influenced by the electronegativity of the

other substituents on the phosphorus atom.

P-Cl Stretching: The strong bands in the 500-600 cm⁻¹ region are assigned to the symmetric

and asymmetric stretching vibrations of the two P-Cl bonds.

P-C Stretching: The absorption around 1040 cm⁻¹ is attributed to the stretching of the

phosphorus-carbon bond.
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~2980-2880 cm⁻¹
C-H Stretching

~1450, ~1380 cm⁻¹
C-H Bending

~1040 cm⁻¹
P-C Stretching

~750 cm⁻¹
P=S Stretching

~500-600 cm⁻¹
P-Cl Stretching

Ethylphosphonothioic
Dichloride

Click to download full resolution via product page

Caption: Key IR vibrational modes of Ethylphosphonothioic dichloride.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: MS Data Acquisition
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for the analysis of

relatively small, volatile organic molecules.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is ideal for

separating the compound from any impurities before mass analysis. A direct infusion probe can

also be used.
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Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of Ethylphosphonothioic dichloride will exhibit a characteristic isotopic

pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 natural abundance)

and one sulfur atom (³²S, ³³S, ³⁴S).

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the isotopic

distribution. The most abundant peak in this cluster (the nominal molecular weight) will be at

m/z 162, corresponding to the molecule containing ³²S, two ³⁵Cl atoms, and the most common

isotopes of C, H, and P. The M+2 peak (m/z 164) will be approximately 65% of the intensity of

the M peak, and the M+4 peak (m/z 166) will be about 10% of the M peak intensity, which is a

characteristic pattern for a molecule containing two chlorine atoms.[5]

Major Fragmentation Pathways: The fragmentation of Ethylphosphonothioic dichloride
under EI conditions is expected to proceed through several key pathways:

Loss of a Chlorine Radical: A primary fragmentation will likely be the loss of a chlorine radical

(Cl•) to form an ion at [M - 35]⁺ and [M - 37]⁺. This would result in a fragment ion cluster

around m/z 127.

Loss of the Ethyl Group: Cleavage of the P-C bond can lead to the loss of an ethyl radical

(•C₂H₅), resulting in a fragment at m/z 133 [P(S)Cl₂]⁺.

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) is another possible

fragmentation pathway.

Further Fragmentations: Subsequent losses of sulfur, chlorine, and other small fragments

from the primary fragment ions will lead to a series of smaller ions in the lower mass region

of the spectrum.
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[C₂H₅P(S)Cl₂]⁺˙
(m/z 162, 164, 166)

[C₂H₅P(S)Cl]⁺
(m/z 127, 129)

- Cl•

[P(S)Cl₂]⁺
(m/z 133, 135, 137)

- •C₂H₅

[C₂H₄P(S)Cl]⁺˙
(m/z 126, 128)

- HCl

[P(S)Cl]⁺˙
(m/z 98, 100)

- C₂H₄

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for Ethylphosphonothioic dichloride in EI-

MS.

Summary of Spectroscopic Data
Table 3: Consolidated Spectroscopic Data for Ethylphosphonothioic Dichloride
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Technique Parameter Value/Range

¹H NMR δ (-CH₃) ~1.3 - 1.5 ppm

δ (-CH₂-P) ~2.5 - 2.8 ppm

¹³C NMR δ (-CH₃) ~10 - 15 ppm

δ (-CH₂-P) ~35 - 45 ppm

³¹P NMR δ (P=S) ~90 - 100 ppm

IR ν(C-H) ~2980 - 2880 cm⁻¹

ν(P=S) ~750 cm⁻¹

ν(P-Cl) ~500 - 600 cm⁻¹

MS (EI) [M]⁺˙ m/z 162 (and isotopic peaks)

Key Fragments m/z 127, 133

Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for

Ethylphosphonothioic dichloride. The predicted NMR data, in conjunction with the

experimental IR data and an understanding of mass spectral fragmentation, offers a robust

framework for the identification and characterization of this important chemical intermediate.

The protocols and interpretive guidance presented herein are intended to be a valuable

resource for scientists working with this and related organophosphorus compounds. As with

any reactive chemical, appropriate safety precautions, including handling under inert and

anhydrous conditions, are essential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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